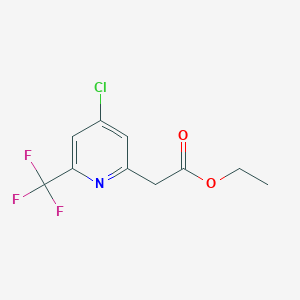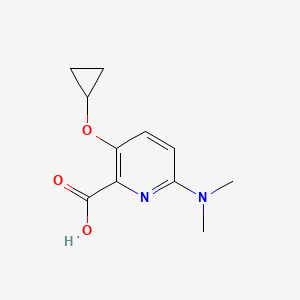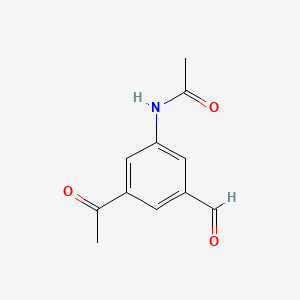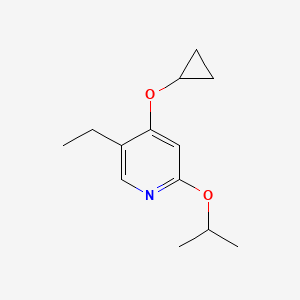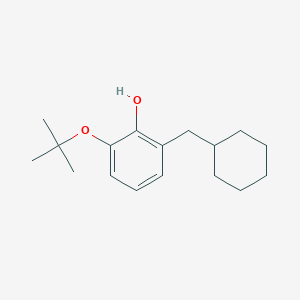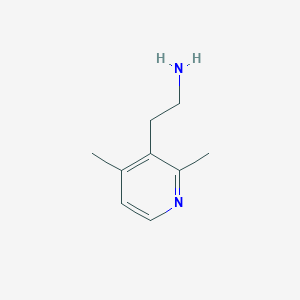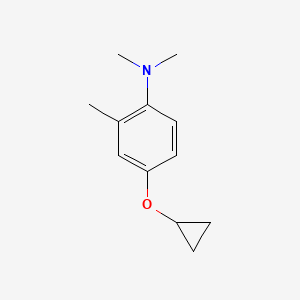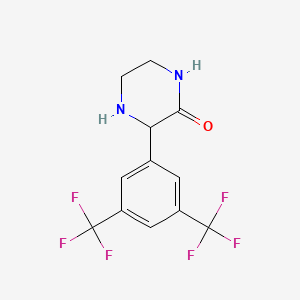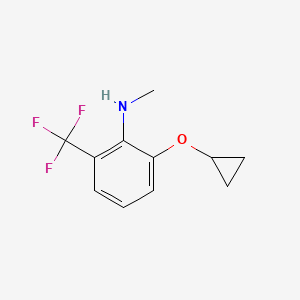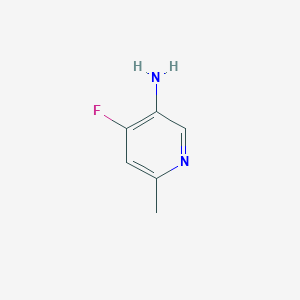
4-Fluoro-6-methylpyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-methylpyridin-3-amine: is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methylpyridin-3-amine can be achieved through various methods. One common approach involves the fluorination of 6-methylpyridin-3-amine. This can be done using fluorinating agents such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and isolation of the desired product to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-6-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form complex molecules.
Common Reagents and Conditions:
Fluorination: N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is commonly used for introducing the fluorine atom.
Coupling Reactions: Palladium catalysts and arylboronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substituted Pyridines: Various substituted pyridines can be formed depending on the reagents and conditions used.
Applications De Recherche Scientifique
4-Fluoro-6-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its potential biological activity.
Material Science: The compound can be used as a building block for the synthesis of materials with specific properties.
Agrochemicals: Fluorinated pyridines are often used in the development of agrochemicals due to their stability and effectiveness.
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-methylpyridin-3-amine involves its interaction with specific molecular targets. For example, fluorinated pyridines can act as potassium channel blockers, affecting the conduction of potassium ions in biological systems . This can lead to various physiological effects, making them useful in the treatment of certain medical conditions .
Comparaison Avec Des Composés Similaires
3-Fluoro-5-methylpyridin-4-amine: Another fluorinated pyridine with similar properties.
6-Fluoro-2-methylpyridin-3-amine: A closely related compound with a different substitution pattern.
Uniqueness: 4-Fluoro-6-methylpyridin-3-amine is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other fluorinated pyridines .
Propriétés
Formule moléculaire |
C6H7FN2 |
|---|---|
Poids moléculaire |
126.13 g/mol |
Nom IUPAC |
4-fluoro-6-methylpyridin-3-amine |
InChI |
InChI=1S/C6H7FN2/c1-4-2-5(7)6(8)3-9-4/h2-3H,8H2,1H3 |
Clé InChI |
DRGAQARBUIYYTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=N1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


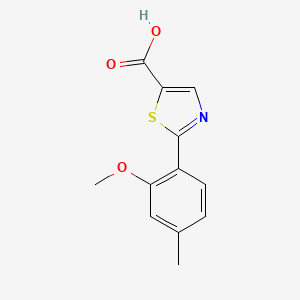
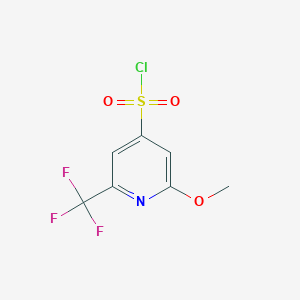
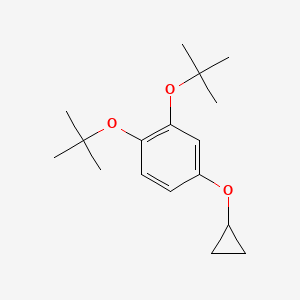
![1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone](/img/structure/B14844911.png)
